molecular formula C9H8ClFO4S B3170384 Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate CAS No. 942905-03-5

Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate

Cat. No. B3170384
CAS RN: 942905-03-5
M. Wt: 266.67
InChI Key: LNJUGXJOYRTWJJ-UHFFFAOYSA-N
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Description

Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate, also known as CF3SO2CH2COOCH3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate is believed to exert its antimicrobial and antifungal effects by inhibiting the growth of microorganisms and fungi. It is also believed to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate can affect the expression of certain genes involved in inflammation and immune response. It has also been found to reduce the production of reactive oxygen species, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations, such as its potential toxicity and the need for proper safety measures when handling the compound.

Future Directions

There are several future directions for research involving Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate. It could be studied further for its potential use in the synthesis of new drugs with antimicrobial, antifungal, and anti-inflammatory properties. It could also be studied for its potential use as a reagent in organic chemistry. Additionally, further research could be conducted to better understand its mechanism of action and its effects on gene expression and cellular processes.
Conclusion:
In conclusion, Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties and has been studied for its potential use in the synthesis of new drugs and as a reagent in organic chemistry. Further research could be conducted to better understand its mechanism of action and its effects on gene expression and cellular processes.

Scientific Research Applications

Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the synthesis of new drugs and as a reagent in organic chemistry.

properties

IUPAC Name

methyl 2-(3-chloro-4-fluorophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-15-9(12)5-16(13,14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJUGXJOYRTWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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